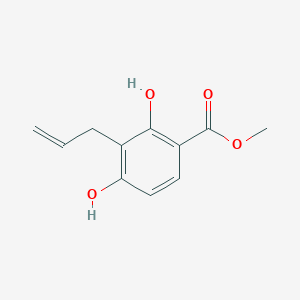

Methyl 3-allyl-2,4-dihydroxybenzoate

描述

Significance of Phenolic Compounds and Benzoate (B1203000) Derivatives in Chemical Biology and Material Science

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are of paramount importance in chemical biology. They exhibit a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govyoutube.commdpi.comppor.az This bioactivity stems from their ability to scavenge free radicals, chelate metal ions, and interact with various biological targets such as enzymes and receptors. nih.govnih.gov The study of naturally occurring and synthetic phenolic compounds has led to the development of new therapeutic agents and a deeper understanding of cellular processes. nih.govnih.gov

In the realm of material science, benzoate derivatives are utilized for their diverse functionalities. They can act as building blocks for liquid crystals, polymers, and other functional materials. mdpi.comresearchgate.netresearchgate.net The incorporation of benzoate moieties can influence properties such as thermal stability, photoluminescence, and self-assembly characteristics. researchgate.net For instance, phenolic acid esters are being explored for creating biodegradable and antioxidant polymers for applications in packaging and medicine. acs.orgnih.govnih.gov The covalent linkage of phenolic acids to polymer backbones can impart long-term activity and reduce toxicity by preventing the leaching of the phenolic moieties. acs.org

Strategic Rationale for Investigating Methyl 3-allyl-2,4-dihydroxybenzoate

The chemical structure of this compound combines several key features that make it a compelling target for scientific investigation. The dihydroxybenzoate core is a well-known pharmacophore associated with antioxidant and other biological activities. The presence of the allyl group introduces a reactive handle for further chemical modification and can itself contribute to biological activity. The methyl ester functionality provides a point for potential hydrolysis or further derivatization.

The specific substitution pattern—an allyl group at the 3-position and hydroxyl groups at the 2- and 4-positions—is of particular interest. The ortho-positioning of a hydroxyl group to the ester can influence its reactivity and potential for intramolecular hydrogen bonding. The allyl group adjacent to a hydroxyl group presents possibilities for unique chemical transformations and biological interactions.

Articulation of Research Objectives and Comprehensive Scope for this compound

The primary research objective for a comprehensive study of this compound would be to fully characterize its chemical, physical, and biological properties. This would involve a detailed investigation into its synthesis, spectroscopic properties, and reactivity. A key goal would be to explore its potential as a bioactive molecule, evaluating its antioxidant, antimicrobial, and other relevant biological activities. Furthermore, its utility as a synthon in organic chemistry and as a monomer or functional additive in material science would be important areas of exploration. The comprehensive scope would aim to establish a structure-activity relationship and to identify potential applications for this specific compound.

Overview of Advanced Methodologies Employed in the Study of this compound

The investigation of this compound would necessitate the use of a suite of advanced analytical and experimental techniques.

Synthesis and Characterization: The primary synthetic route to this compound is the Claisen rearrangement of methyl 2-hydroxy-4-(2-propenyloxy)-benzoate. chemicalbook.com This researchgate.netresearchgate.net-sigmatropic rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction can be carried out under thermal conditions or catalyzed by Lewis acids. nih.govrsc.org

Spectroscopic Analysis: The structural elucidation of the synthesized compound would be achieved through a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise connectivity of atoms in the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, the ester carbonyl, and the allyl double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Purity and Property Determination:

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for analytical quantification. bldpharm.com

Melting Point and Boiling Point Determination: To ascertain the physical state and purity of the compound.

Chemical and Physical Properties of this compound

Based on available data, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 79557-59-8 | bldpharm.comguidechem.comcaming.com |

| Molecular Formula | C₁₁H₁₂O₄ | guidechem.comcaming.com |

| Molecular Weight | 208.21 g/mol | guidechem.comcaming.com |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Detailed Research Findings

Detailed research findings specifically focused on this compound are limited in the public domain. However, research on closely related dihydroxybenzoic acid derivatives provides valuable insights into the potential areas of interest for this compound.

Studies on various substituted dihydroxybenzoic acids have demonstrated significant biological activities. For instance, derivatives of 3,4-dihydroxybenzoic acid have been shown to possess antioxidant and acetylcholinesterase inhibitory activities, making them of interest for neurodegenerative diseases. nih.gov Similarly, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have been synthesized and evaluated for their antimicrobial and antiproliferative activities. mdpi.com These studies suggest that the dihydroxybenzoate scaffold is a promising starting point for the development of new bioactive compounds.

The allyl group is also a key feature. Allyl-containing phenolic compounds are known to exhibit a range of biological effects. The investigation of other allyl-substituted phenolics could provide a framework for predicting the potential bioactivities of this compound.

In the context of material science, phenolic esters are being investigated as initiators for polymerization reactions and as components of functional polymers. acs.org The presence of both a polymerizable allyl group and the potential for the ester to be incorporated into a polymer backbone makes this compound a candidate for the development of novel materials with tailored properties.

Structure

3D Structure

属性

CAS 编号 |

79557-59-8 |

|---|---|

分子式 |

C11H12O4 |

分子量 |

208.21 g/mol |

IUPAC 名称 |

methyl 2,4-dihydroxy-3-prop-2-enylbenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-4-7-9(12)6-5-8(10(7)13)11(14)15-2/h3,5-6,12-13H,1,4H2,2H3 |

InChI 键 |

MQVLGWJNQVUNCV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=C(C=C1)O)CC=C)O |

规范 SMILES |

COC(=O)C1=C(C(=C(C=C1)O)CC=C)O |

产品来源 |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Methyl 3 Allyl 2,4 Dihydroxybenzoate

Retrosynthetic Analysis and Proposed Synthetic Pathways for Methyl 3-allyl-2,4-dihydroxybenzoate

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-C bond of the allyl group attached to the aromatic ring. This leads to a key synthetic transformation: the ortho-allylation of a suitably protected methyl 2,4-dihydroxybenzoate (B8728270) precursor. The most logical and widely employed method for achieving this transformation is the Claisen rearrangement of an allyl ether derivative. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orglibretexts.org

The proposed synthetic pathway commences with the readily available methyl 2,4-dihydroxybenzoate. Selective O-allylation of the more acidic 4-hydroxyl group can be achieved using an allyl halide, such as allyl bromide, in the presence of a suitable base. The resulting intermediate, methyl 4-(allyloxy)-2-hydroxybenzoate, can then undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. This acs.orgacs.org-sigmatropic rearrangement proceeds through a cyclic transition state, leading to the migration of the allyl group to the ortho-position (C3) of the phenolic hydroxyl group, yielding the target molecule, this compound. libretexts.orglibretexts.org

Figure 1: Retrosynthetic Analysis of this compound

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The efficiency of the Claisen rearrangement is highly dependent on the reaction conditions. Thermal rearrangement often requires high temperatures, which can sometimes lead to side products. organic-chemistry.org The choice of solvent is also critical; high-boiling point solvents such as N,N-dimethylaniline or diphenyl ether are commonly used for thermal rearrangements.

For Lewis acid-catalyzed rearrangements, the choice of the catalyst and its stoichiometry are paramount for achieving high yield and selectivity. Various Lewis acids, including Yb(OTf)₃, AlCl₃, and TiCl₄, have been shown to effectively catalyze Claisen rearrangements at lower temperatures, often with improved stereocontrol. princeton.edu The optimization of these conditions for the synthesis of this compound would involve screening different Lewis acids, solvents, and temperatures to maximize the yield of the desired ortho-allylated product while minimizing potential side reactions, such as para-rearrangement or decomposition.

| Parameter | Condition | Expected Outcome |

| Catalyst | None (Thermal) | Rearrangement at high temperatures |

| Yb(OTf)₃ | Catalyzed rearrangement at lower temperatures | |

| AlCl₃ | Potential for high reactivity and side products | |

| Solvent | N,N-Dimethylaniline | High boiling point, suitable for thermal conditions |

| Dichloromethane | Common solvent for Lewis acid catalysis | |

| Temperature | 180-220 °C (Thermal) | Standard range for thermal Claisen rearrangement |

| Room Temp. to 80 °C (Catalytic) | Milder conditions with Lewis acid catalysis |

Exploration of Novel Catalytic Systems in the Synthesis of this compound

Recent advancements in catalysis have introduced novel systems for the selective allylation of phenols. Transition metal catalysts, particularly those based on palladium and ruthenium, have shown remarkable efficiency in C-H activation and allylation reactions. rsc.orguniversiteitleiden.nlresearchgate.net For the synthesis of this compound, a direct C-H allylation of methyl 2,4-dihydroxybenzoate using an allyl source and a suitable catalyst could be an alternative and more atom-economical approach compared to the classical Claisen rearrangement.

Ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂, have been successfully employed for the ortho-C-H allylation of benzoic acids. nih.gov The carboxylate group in these substrates acts as a directing group, facilitating the selective functionalization of the ortho C-H bond. A similar strategy could be envisioned for methyl 2,4-dihydroxybenzoate, where one of the hydroxyl groups or the ester moiety could direct the ruthenium catalyst to the C3 position.

Palladium-catalyzed allylation of phenols is another promising avenue. acs.orgrsc.org These reactions often proceed via a π-allyl palladium intermediate and can be tuned to favor either O-allylation or C-allylation. The development of a palladium-based catalytic system that selectively promotes the C3-allylation of methyl 2,4-dihydroxybenzoate would represent a significant advancement in the synthesis of the target molecule.

| Catalyst System | Potential Advantages |

| Ruthenium-based | High regioselectivity for ortho-C-H activation. |

| Palladium-based | Tunable selectivity between O- and C-allylation. |

| Iridium-based | Known to catalyze allylation reactions. universiteitleiden.nl |

Stereoselective Approaches to this compound and its Enantiomers (if applicable)

The allyl group in this compound does not possess a stereocenter. However, if a substituted allyl group (e.g., a crotyl or cinnamyl group) were used in the synthesis, the resulting product would be chiral. In such cases, stereoselective synthesis would be crucial to obtain a single enantiomer.

The Claisen rearrangement is known to proceed through a highly ordered, chair-like transition state, which can allow for the transfer of chirality from a chiral allyl ether to the product. organic-chemistry.orgacs.org Enantiomerically enriched starting materials can lead to products with high optical purity. organic-chemistry.org Furthermore, the use of chiral Lewis acids as catalysts can induce enantioselectivity in the rearrangement of achiral allyl ethers. acs.org

While not directly applicable to the synthesis of this compound itself, these principles are highly relevant for the synthesis of its chiral analogues, which could have interesting biological activities.

Design and Synthesis of Structurally Modified Analogues of this compound

The structural framework of this compound offers multiple sites for modification, allowing for the creation of a library of analogues with potentially diverse properties.

Synthesis of this compound Derivatives with Altered Allyl Side Chain Substitutions

Modifying the allyl side chain can be achieved by starting with different allylic halides or alcohols in the initial O-allylation step. For instance, using crotyl bromide or cinnamyl bromide would introduce a methyl or phenyl substituent on the allyl chain, respectively. Subsequent Claisen rearrangement would then yield the corresponding 3-(substituted-allyl)-2,4-dihydroxybenzoate derivatives.

Further modifications of the allyl group in the final product are also possible. For example, the double bond of the allyl group can undergo various transformations, such as hydrogenation, epoxidation, or dihydroxylation, to introduce new functionalities. Radical thiol-ene reactions can also be employed to attach various thioethers to the allyl side chain. nih.gov

| Allyl Source | Resulting Side Chain |

| Allyl bromide | -CH₂-CH=CH₂ |

| Crotyl bromide | -CH₂-CH=CH-CH₃ |

| Cinnamyl bromide | -CH₂-CH=CH-Ph |

| Prenyl bromide | -CH₂-CH=C(CH₃)₂ |

Preparation of this compound Analogues with Varied Hydroxyl Group Patterns on the Aromatic Ring

The hydroxylation pattern of the aromatic ring significantly influences the chemical and physical properties of phenolic compounds. nih.govnih.gov Synthesizing analogues of this compound with different hydroxylation patterns would require starting from different dihydroxybenzoate isomers. For example, using methyl 2,5-dihydroxybenzoate (B8804636) or methyl 3,4-dihydroxybenzoate as the starting material would lead to analogues with the allyl group at different positions relative to the hydroxyl and ester groups.

The synthesis would follow a similar pathway: selective O-allylation of one of the hydroxyl groups, followed by a Claisen rearrangement. The regioselectivity of the rearrangement would depend on the position of the substituents on the aromatic ring. wikipedia.org For instance, in the case of methyl 3,4-dihydroxybenzoate, the Claisen rearrangement of the 4-allyloxy intermediate would likely lead to allylation at the C5 position.

| Starting Material | Potential Product |

| Methyl 2,5-dihydroxybenzoate | Methyl 3-allyl-2,5-dihydroxybenzoate |

| Methyl 3,4-dihydroxybenzoate | Methyl 5-allyl-3,4-dihydroxybenzoate |

| Methyl 2,3-dihydroxybenzoate | Methyl 4-allyl-2,3-dihydroxybenzoate |

Investigation of Ester Group Modifications and Their Synthetic Feasibility in this compound Derivatives

The modification of the methyl ester group in this compound into other ester functionalities is a key strategy for creating a library of derivative compounds. This process typically involves a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by re-esterification with a different alcohol.

The synthetic feasibility of these modifications is generally high, though it requires careful control of reaction conditions to avoid unwanted side reactions, such as etherification of the phenolic hydroxyl groups. A common approach is the initial saponification of the methyl ester using a base like sodium hydroxide (B78521) in an aqueous or alcoholic solution. The resulting carboxylate salt is then acidified to yield 3-allyl-2,4-dihydroxybenzoic acid.

Subsequent esterification can be achieved through several methods. The classic Fischer-Speier esterification, involving refluxing the carboxylic acid with the desired alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a straightforward option. For more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. This acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the target ester.

The selection of the esterification method depends on the scale of the reaction and the nature of the alcohol being introduced. These derivatization strategies allow for the systematic alteration of the compound's properties.

Table 1: Synthetic Feasibility of Ester Group Modifications

| Target Ester Derivative | Reagents for Esterification | Reaction Conditions | Feasibility Notes |

| Ethyl 3-allyl-2,4-dihydroxybenzoate | Ethanol, Sulfuric Acid | Reflux | High feasibility via Fischer esterification. |

| Propyl 3-allyl-2,4-dihydroxybenzoate | 1. Thionyl Chloride2. Propanol, Pyridine | 1. 0°C to RT2. 0°C to RT | Good for higher boiling point alcohols. |

| Isopropyl 3-allyl-2,4-dihydroxybenzoate | Isopropanol, DCC, DMAP | Room Temperature | DCC coupling is effective for secondary alcohols. |

| Benzyl 3-allyl-2,4-dihydroxybenzoate | 1. Oxalyl Chloride2. Benzyl alcohol | 1. 0°C to RT2. 0°C to RT | Acyl chloride route avoids etherification. |

This table is generated based on established principles of organic synthesis and derivatization of phenolic compounds.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. nih.gov This involves developing cleaner reaction pathways, minimizing waste, and using less hazardous materials. wjpmr.com The core synthesis often involves the O-allylation of Methyl 2,4-dihydroxybenzoate followed by a thermal or catalyzed Claisen rearrangement. chemicalbook.comorganic-chemistry.org

Solvent-Free and Environmentally Benign Reaction Systems for this compound Synthesis

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry seeks to replace these with more environmentally friendly alternatives or to eliminate them entirely. nih.gov For the synthesis of this compound, several greener approaches are being investigated.

Solvent-Free Synthesis: The Claisen rearrangement step, which converts Methyl 2-hydroxy-4-(allyloxy)benzoate to the final product, is often conducted at high temperatures. organic-chemistry.orgwikipedia.org Performing this reaction under solvent-free conditions is a key green strategy. nih.gov This can be facilitated by microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com The use of solid catalysts, such as acidic zeolites or nano-titania, can also enable solvent-free conditions by providing a surface for the reaction to occur. paperpublications.orgias.ac.in

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to greener options like water, supercritical fluids (like CO2), or ionic liquids. nih.govijsr.in Water is an ideal green solvent due to its non-toxicity and availability. ijsr.in While the organic precursors may have low solubility, "on-water" reactions, where the reaction occurs at the organic-water interface, can sometimes lead to enhanced reaction rates. ijsr.in Supercritical CO2 is another excellent alternative as it is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Claisen Rearrangement

| Parameter | Conventional Method | Green Method (Microwave-Assisted) |

| Solvent | N,N-Diethylaniline (High-boiling, toxic) | Solvent-Free |

| Energy Source | Oil Bath (Conventional Heating) | Microwave Irradiation |

| Reaction Time | 10-120 hours wikipedia.org | 10-30 minutes wjpmr.commdpi.com |

| Temperature | 150-200°C wikipedia.org | 150-200°C |

| Work-up | Solvent extraction, distillation | Direct purification of product |

| Environmental Impact | High (solvent waste, high energy use) | Low (no solvent waste, energy efficient) |

This table compares generalized conditions for Claisen rearrangements, illustrating the potential benefits of green chemistry techniques. wjpmr.comwikipedia.orgmdpi.com

Atom Economy and Waste Reduction in the Production of this compound

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product, and no waste is generated. nih.gov

The synthesis of this compound typically proceeds in two main steps from Methyl 2,4-dihydroxybenzoate:

O-Allylation: Methyl 2,4-dihydroxybenzoate + Allyl bromide → Methyl 2-hydroxy-4-(allyloxy)benzoate + HBr

Claisen Rearrangement: Methyl 2-hydroxy-4-(allyloxy)benzoate → this compound

The Claisen rearrangement is an intramolecular isomerization reaction. nih.gov As such, it is an excellent example of an atom-economical reaction, with a theoretical atom economy of 100% because all atoms of the reactant are rearranged to form the product.

The O-allylation step, however, has a lower atom economy. In a typical Williamson ether synthesis using allyl bromide and a base (like potassium carbonate) to neutralize the forming HBr, the atoms from the base and the bromide end up as waste products (e.g., KBr and KHCO3).

Table 3: Atom Economy Analysis for the Synthesis of this compound

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| O-Allylation | Methyl 2,4-dihydroxybenzoate (168.15 g/mol )Allyl Bromide (120.98 g/mol )K2CO3 (138.21 g/mol ) | Methyl 2-hydroxy-4-(allyloxy)benzoate (208.21 g/mol ) | 2 KBr (238.00 g/mol )H2O (18.02 g/mol )CO2 (44.01 g/mol ) | ~49% |

| Claisen Rearrangement | Methyl 2-hydroxy-4-(allyloxy)benzoate (208.21 g/mol ) | This compound (208.21 g/mol ) | None | 100% |

Note: The atom economy for the O-allylation step is calculated as [Mass of desired product] / [Total mass of all reactants] x 100. The calculation shown is illustrative for a common synthetic route.

Elucidation of Intricate Molecular Structure and Conformational Dynamics of Methyl 3 Allyl 2,4 Dihydroxybenzoate Through Advanced Spectroscopic Techniques

High-Resolution Multi-Dimensional NMR Spectroscopic Analysis of Methyl 3-allyl-2,4-dihydroxybenzoate (e.g., COSY, HMBC, HSQC, NOESY for detailed assignments and conformational insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of an organic molecule. For this compound, a full suite of 1D (¹H, ¹³C) and 2D NMR experiments would be necessary for unambiguous assignment of all proton and carbon signals.

¹H NMR: This would provide initial information on the number of distinct proton environments, their chemical shifts (δ), coupling constants (J), and integration. Key expected signals would include those for the aromatic protons, the vinylic and methylene (B1212753) protons of the allyl group, the methyl ester protons, and the hydroxyl protons.

¹³C NMR & DEPT: These experiments would identify the number of unique carbon environments and classify them as CH₃, CH₂, CH, or quaternary carbons.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity within the allyl group and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs, allowing for the definitive assignment of a proton's signal to its attached carbon. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation and the spatial orientation of the allyl group relative to the plane of the benzene (B151609) ring.

Without experimental data, a speculative data table cannot be generated. However, analysis of a related compound, such as Methyl 2,4-dihydroxybenzoate (B8728270), provides a basis for expected chemical shifts of the benzene ring and ester group. nih.gov

Detailed Mass Spectrometric Fragmentation Pathway Analysis of this compound and its Isomers

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns.

Under electron ionization (EI), the this compound molecule would first form a molecular ion ([M]⁺•) at m/z 208. Subsequent fragmentation would likely follow pathways characteristic of aromatic esters and allyl-substituted phenols. libretexts.orgchemguide.co.uk Key expected fragmentation steps include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester to give an ion at m/z 177.

Loss of the entire methoxycarbonyl group (•COOCH₃) to yield an ion at m/z 149.

Benzylic cleavage with loss of an allyl radical (•C₃H₅), a characteristic fragmentation for allylbenzenes, leading to an ion at m/z 167.

Rearrangement and cleavage within the allyl group.

Cleavage of the ester group, as seen in methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), which shows a prominent peak from the loss of methanol (B129727) (CH₃OH). docbrown.info

A high-resolution mass spectrometry (HRMS) analysis would be required to confirm the elemental composition of the parent ion and its major fragments. nih.gov

Interactive Data Table: Predicted Key Mass Spectrometric Fragments

| m/z (Predicted) | Lost Fragment | Fragment Structure (Predicted) |

|---|---|---|

| 208 | - | [C₁₁H₁₂O₄]⁺• (Molecular Ion) |

| 177 | •OCH₃ | [C₁₀H₉O₃]⁺ |

| 167 | •C₃H₅ | [C₈H₇O₄]⁺ |

Vibrational Spectroscopic Investigations (FT-IR, Raman) of this compound: Delving into Functional Group Vibrations and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. researchgate.net For this compound, these techniques would identify key structural features.

O-H Stretching: A broad band in the FT-IR spectrum, typically between 3500-3200 cm⁻¹, would indicate the presence of the two hydroxyl groups, with the broadness suggesting hydrogen bonding.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl and methyl groups would be just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected in the range of 1735-1700 cm⁻¹. Its exact position could indicate the extent of intramolecular hydrogen bonding with the ortho-hydroxyl group. researchgate.net

C=C Stretching: Vibrations for the aromatic ring would produce several peaks in the 1620-1450 cm⁻¹ region. The C=C stretch of the allyl group would also appear in this region.

C-O Stretching: Bands corresponding to the C-O stretches of the ester and phenol (B47542) groups would be found in the 1300-1000 cm⁻¹ region.

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region would give clues about the substitution pattern on the benzene ring.

Raman spectroscopy would complement the FT-IR data, often showing stronger signals for the non-polar C=C bonds of the aromatic ring and allyl group. nih.govnih.gov

Electronic Absorption and Emission Spectroscopic Characterization of this compound: Understanding Electronic Transitions and Excited States

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene ring. The presence of two hydroxyl groups (auxochromes) and a carbonyl group (chromophore) would influence the position and intensity of the absorption maxima (λ_max). For comparison, the parent compound 2,4-dihydroxybenzoic acid exhibits absorption maxima at 208 nm, 258 nm, and 296 nm. sielc.com The addition of the allyl group might cause a slight bathochromic (red) shift in these peaks.

Fluorescence spectroscopy could provide further information on the excited state properties, although many phenolic compounds are only weakly fluorescent.

X-ray Crystallographic Analysis of this compound: Unraveling Solid-State Molecular Conformation and Packing Arrangements

Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. scielo.org.za This analysis would unambiguously confirm the connectivity of the atoms and reveal precise bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it would elucidate the molecule's conformation in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing arrangement. mdpi.comnih.gov This remains the gold standard for absolute structure determination.

Chiroptical Spectroscopy for this compound Stereoisomers (e.g., ECD, VCD)

This compound is an achiral molecule and does not possess stereoisomers. It lacks a stereocenter and has a plane of symmetry. Therefore, it will not exhibit optical activity, and techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left and right circularly polarized light, are not applicable. These techniques are used for the analysis of chiral molecules only.

Computational Chemistry and Theoretical Investigations of Methyl 3 Allyl 2,4 Dihydroxybenzoate

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Physicochemical Parameters for Methyl 3-allyl-2,4-dihydroxybenzoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the system. From this, a wide array of chemical descriptors can be derived.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of phenolic and benzoic acid derivatives. mdpi.comresearchgate.netnih.govsiftdesk.org For this compound, DFT calculations, commonly employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to perform geometry optimization. mdpi.com This process finds the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Once the geometry is optimized, further calculations can yield crucial thermochemical parameters. These quantum mechanical methods are widely used to calculate thermal properties, molecular orbitals, and electrostatic properties. siftdesk.org The electronic energy, enthalpy, Gibbs free energy, and heat capacity provide information about the molecule's stability and spontaneity under various conditions. siftdesk.org Such computational studies on related phenolic compounds have successfully determined these parameters, offering a blueprint for the analysis of this compound. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p)) This table presents illustrative data based on typical values for similar phenolic compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C(ar)-C(ar) | 1.39 Å | |

| C(ar)-O(hydroxyl) | 1.36 Å | |

| C(ar)-C(allyl) | 1.51 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angles | ||

| C-C-C (ring) | 120.0° | |

| C(ar)-C(ar)-O | 119.5° | |

| O-C=O (ester) | 124.0° |

To understand a molecule's reactivity, it is essential to identify the sites most susceptible to electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool for this purpose. It maps the electrostatic potential onto the electron density surface of the molecule. For this compound, the MEP would reveal negative potential regions (typically colored red) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are favorable sites for electrophilic attack. nih.gov Conversely, positive potential regions (blue) would be located around the hydrogen atoms of the hydroxyl groups, highlighting them as sites for nucleophilic interaction.

Fukui function analysis provides a more quantitative measure of local reactivity, derived from conceptual DFT. nih.gov It helps to pinpoint the specific atoms most likely to accept or donate electrons. The Fukui function for radical attack (f0) is particularly relevant for phenolic compounds known for their antioxidant activity, as it identifies the sites most susceptible to attack by free radicals. mdpi.comresearchgate.net In this compound, the analysis would likely indicate that the hydroxyl groups and specific carbons in the aromatic ring and allyl chain are the most reactive sites for radical scavenging, which is a key mechanism for antioxidant action. mdpi.com

Molecular Dynamics Simulations to Explore Conformational Landscapes and Solvation Effects on this compound

While quantum mechanics describes the static nature of a single molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. MD simulations are used to study systems containing a single phenolic chain solvated in a solvent to determine the influence of temperature and solvent type. nih.gov By simulating the molecule in a box of solvent molecules (typically water), researchers can explore its conformational flexibility and interactions with the surrounding environment. nih.govacs.org

For this compound, MD simulations would reveal how the allyl side chain and the methyl ester group rotate and flex, leading to different conformers. The simulation would also detail the formation and dynamics of hydrogen bonds between the molecule's hydroxyl groups and surrounding water molecules, which is crucial for understanding its solubility and behavior in biological systems. nih.gov Key parameters extracted from these simulations include the radius of gyration (a measure of the molecule's compactness) and the solvation free energy, which quantifies the energetic cost or favorability of dissolving the molecule in a particular solvent. nih.gov Such simulations have been effectively used for other phenolic compounds to understand their hydration and interaction with solvents. acs.org

Theoretical Prediction and Interpretation of Spectroscopic Data for this compound (e.g., NMR shielding tensors, vibrational frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic data, which can be invaluable for interpreting experimental results and confirming molecular structures. DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net This is often achieved using the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com Recent studies on substituted benzoic acid esters have shown that DFT can help understand unexpected variances between predicted and experimental NMR shifts. nih.govresearchgate.net For this compound, calculating the NMR shielding tensors for each nucleus would allow for a direct comparison with experimental spectra, aiding in the unambiguous assignment of each peak.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. nih.gov These theoretical frequencies help assign the experimental absorption bands to specific molecular motions, such as O-H stretching of the hydroxyl groups, C=O stretching of the ester, and various bending and stretching modes of the aromatic ring and allyl group. Comparisons between computed and experimental FT-IR spectra have proven effective in characterizing similar molecules. mdpi.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound This table presents representative data based on computational studies of analogous compounds.

| Data Type | Feature | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR | |||

| C=O (ester) | 170.5 ppm | 168-172 ppm | |

| C-OH (aromatic) | 158.0 ppm | 155-160 ppm | |

| C-allyl (aromatic) | 115.2 ppm | 114-117 ppm | |

| ¹H NMR | |||

| -OH | 9.5 ppm | 9.0-10.0 ppm | |

| -CH= (allyl) | 5.9 ppm | 5.8-6.1 ppm | |

| -OCH₃ (ester) | 3.8 ppm | 3.7-3.9 ppm | |

| FT-IR | |||

| O-H stretch | 3450 cm⁻¹ | 3300-3500 cm⁻¹ | |

| C=O stretch | 1680 cm⁻¹ | 1670-1690 cm⁻¹ | |

| C=C stretch (aromatic) | 1610 cm⁻¹ | 1600-1620 cm⁻¹ |

Computational Modeling of Reaction Mechanisms Involving this compound and its Intermediates

Theoretical modeling is instrumental in elucidating complex reaction mechanisms at the molecular level. For a phenolic compound like this compound, potential reaction pathways include antioxidant activity, deprotonation, and oxidation. mdpi.commdpi.com DFT calculations can be used to model these processes by calculating the energies of reactants, transition states, and products.

For example, to study its antioxidant potential, one could model the reaction with a free radical like OH•. Different mechanisms, such as Hydrogen Atom Transfer (HAT) from the hydroxyl groups or Single Electron Transfer followed by Proton Transfer (SET-PT), can be evaluated. nih.gov By calculating the activation energies and reaction enthalpies for each pathway, the most favorable mechanism can be identified. mdpi.com Studies on similar phenolic compounds have successfully used this approach to explain their antioxidant behavior. mdpi.commdpi.com This type of analysis would clarify which of the two hydroxyl groups on the ring is more likely to participate in radical scavenging.

Ligand-Target Docking Studies and Molecular Interactions of this compound with Biological Macromolecules (in silico only)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govresearchgate.net This in silico method is crucial in drug discovery for screening potential drug candidates and understanding their mode of action. nih.govnih.gov

In a hypothetical study, this compound could be docked into the active site of a biologically relevant enzyme, for instance, one involved in inflammation or oxidative stress like cyclooxygenase (COX) or xanthine (B1682287) oxidase. The docking algorithm would generate numerous possible binding poses and score them based on binding affinity (e.g., in kcal/mol). asianpubs.org The results would highlight the key molecular interactions, such as hydrogen bonds between the ligand's hydroxyl groups and amino acid residues in the protein's active site, as well as hydrophobic or π-stacking interactions involving the aromatic ring. nih.govasianpubs.org Such in silico studies provide a rational basis for a compound's potential biological activity before any experimental testing is undertaken. pensoft.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents representative data based on typical docking study results for phenolic compounds.

Mechanistic Investigations of in Vitro Biological Activities and Molecular Interactions of Methyl 3 Allyl 2,4 Dihydroxybenzoate

In Vitro Enzyme Inhibition Studies of Methyl 3-allyl-2,4-dihydroxybenzoate

Currently, there is a lack of specific studies detailing the in vitro enzyme inhibition properties of this compound.

Elucidation of Enzyme Inhibition Kinetics and Mechanism by this compound

No specific data is available in the scientific literature regarding the enzyme inhibition kinetics and mechanism of this compound. To understand its potential as an enzyme inhibitor, studies would be required to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) against various enzymes. Furthermore, mechanistic studies, including Lineweaver-Burk plots, would be necessary to ascertain the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Identification of Specific Enzyme Targets Modulated by this compound

The specific enzyme targets of this compound have not been identified in the available literature. Research into related compounds, such as other derivatives of 2,4-dihydroxybenzoic acid, has indicated potential inhibitory activity against enzymes like tyrosinase. However, dedicated screening and profiling studies are needed to determine if this compound interacts with and modulates the activity of any specific enzymes.

Receptor Binding Assays and Characterization of Ligand-Receptor Interactions of this compound

There is no information available from receptor binding assays for this compound. Such assays are crucial for identifying potential molecular targets and understanding the compound's mechanism of action at the receptor level. Future research employing a panel of receptor binding assays would be necessary to characterize its ligand-receptor interaction profile.

Cell-Based Assays Investigating Cellular Responses to this compound (in vitro cell lines)

Specific studies on the effects of this compound in cell-based assays are not present in the current body of scientific literature.

Analysis of Molecular Pathways and Signaling Cascades Modulated by this compound in Cell Culture

The molecular pathways and signaling cascades that may be modulated by this compound in cell culture have not been investigated. Studies on related hydroxybenzoic acid derivatives suggest potential interactions with various signaling pathways, but experimental validation for this specific compound is required. Techniques such as western blotting, reporter gene assays, and transcriptomic analysis would be instrumental in identifying any modulated pathways.

Investigation of this compound Effects on Specific Cellular Processes (e.g., cell differentiation, proliferation)

There is a lack of data concerning the effects of this compound on specific cellular processes like cell differentiation and proliferation. While some derivatives of 2,4-dihydroxybenzoic acid have been shown to possess antiproliferative properties against certain cancer cell lines, it is unknown if this compound shares these activities. Cell viability assays, proliferation assays (e.g., MTT, BrdU), and cell differentiation studies using relevant in vitro models would be needed to assess its impact on these fundamental cellular functions.

In Vitro Antimicrobial Activity Studies of this compound against Pathogens

Direct and comprehensive studies detailing the antimicrobial spectrum of this compound are not extensively available in the current scientific literature. However, the activity of its parent molecule, 2,4-dihydroxybenzoic acid, and other related derivatives has been investigated against various pathogens. For instance, 2,4-dihydroxybenzoic acid has demonstrated antimicrobial properties against E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, and C. albicans at a concentration of 2 mg/mL.

Furthermore, synthetic polymers incorporating an allyl substituent on a benzoate-co-lactide backbone have been tested for antimicrobial activity. These studies found that polymers with an allyl group at the 4-O position exhibited activity against the Gram-positive bacterium Staphylococcus aureus. The introduction of hydrophobic groups, such as the allyl group, was noted to confer relatively higher antimicrobial activity compared to simpler substituents. This suggests that the allyl moiety on this compound could be crucial for its potential antimicrobial effects.

Below is a table of antimicrobial activity for hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid, which provides insight into the potential of this structural class.

Table 1: In Vitro Antimicrobial Activity of Selected 2,4-dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives

| Compound | Test Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|---|

| Compound 18 * | S. aureus ATCC 43300 (MRSA) | 3.91 | Ampicillin | >1000 |

| Compound 9 † | B. cereus ATCC 10876 | 15.62 | Ampicillin | 31.25 |

| Compound 2 ‡ | M. luteus ATCC 10240 | 31.25 | Nitrofurantoin | 62.5 |

| Compound 2 ‡ | B. subtilis ATCC 6633 | 62.5 | Ampicillin | 62.5 |

*Compound 18: 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide †Compound 9: N'-[(3-chloro-4-methoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide ‡Compound 2: 2,4-dihydroxy-N'-[(3-methylphenyl)methylidene]benzohydrazide Source:

The precise mechanistic basis of the antimicrobial actions of this compound has not been specifically elucidated. However, inferences can be drawn from related compounds containing either the dihydroxybenzoate core or an allyl group.

One primary mechanism for phenolic compounds involves the disruption of microbial cell membrane integrity. A structurally related compound, 4-allylbenzene-1,2-diol, has been shown to exert its antibacterial effect by damaging the cell membrane of plant pathogens like Xanthomonas oryzae pathovar oryzae (Xoo). This damage leads to increased membrane permeability and subsequent leakage of intracellular components. The lipophilic nature of the allyl group in this compound may facilitate its insertion into the lipid bilayer of microbial membranes, thereby compromising their structural and functional integrity.

Another potential mechanism targets essential cellular processes. For example, certain quinolinium derivatives have been found to inhibit bacterial cell division by disrupting the GTPase activity and dynamic assembly of the FtsZ protein, a crucial component of the bacterial cytoskeleton. While structurally different, this highlights that small molecules can target specific enzymatic pathways in bacteria. The dihydroxybenzoate moiety could potentially interact with various bacterial enzymes, although specific targets for this compound are yet to be identified.

The ability of this compound to modulate microbial virulence factors such as biofilm formation and quorum sensing remains a subject for future investigation. However, studies on analogous compounds provide preliminary insights.

Biofilm formation is a critical virulence factor that protects pathogens from host defenses and antimicrobial agents. The related compound 4-allylbenzene-1,2-diol has been demonstrated to prevent biofilm formation in Xoo. This activity was linked to a reduction in the production of extracellular polysaccharides (EPS), which are essential for the structural integrity of the biofilm matrix. Similarly, certain cinnamamide (B152044) derivatives have been shown to inhibit biofilm development in methicillin-resistant Staphylococcus clinical strains. Given these findings, it is plausible that this compound, by virtue of its allyl and phenolic groups, could interfere with the complex process of biofilm formation.

Assessment of In Vitro Antioxidant Properties of this compound

The antioxidant properties of this compound have not been directly reported, but its chemical structure as a phenolic compound strongly suggests potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions. An analogous compound, Methyl 3,4-dihydroxybenzoate, has been shown to possess significant antioxidant effects, including the ability to decrease cellular and mitochondrial reactive oxygen species (ROS) production and activate the Nrf2 antioxidant pathway in granulosa cells.

The radical scavenging activity of phenolic compounds is primarily attributed to their hydroxyl (-OH) groups. The primary mechanisms by which these compounds neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation.

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation of the antioxidant. This can be followed by proton transfer (PT) to yield a more stable form.

The presence of two hydroxyl groups on the benzene (B151609) ring of this compound, particularly the ortho- and para-positioning relative to each other and the ester group, likely enables it to act as an effective radical scavenger through these mechanisms. The electron-donating nature of the hydroxyl groups is key to this reactivity.

Beyond radical scavenging, the antioxidant activity of phenolic compounds can also be attributed to their ability to chelate metal ions. Transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) can participate in Fenton-type reactions, leading to the generation of highly reactive hydroxyl radicals.

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound Analogues (in vitro and in silico)

Specific structure-activity relationship (SAR) studies focusing on analogues of this compound are not well-documented. However, general principles from related classes of compounds can provide insights into how its structural features might influence its biological activity.

The core structure is the 2,4-dihydroxybenzoate (B8728270) moiety. The number and position of hydroxyl groups on a benzene ring are critical for antioxidant and antimicrobial activities. For many phenolic compounds, a greater number of hydroxyl groups correlates with higher antioxidant capacity.

The allyl group at position 3 is a key feature. In studies of related benzoate-based polymers, increasing the size and hydrophobicity of substituents, such as changing from a methyl to an allyl group, was found to result in higher antimicrobial activity. The allyl group's lipophilicity may enhance the compound's ability to penetrate microbial cell membranes.

The methyl ester group modifies the polarity and steric properties of the parent carboxylic acid. Esterification can impact how the molecule interacts with biological targets and its ability to cross cell membranes.

SAR studies on other complex molecules provide relevant principles. For instance, in a series of chalcone (B49325) derivatives, modifications to the rings and the linker connecting them resulted in significant changes in antiproliferative activity. Similarly, for NMDA-NR2B selective antagonists, a correlation was found between the calculated HOMO (Highest Occupied Molecular Orbital) energies of the parent compounds and the formation of reactive metabolites, demonstrating the predictive power of in silico analysis in SAR studies. Future in vitro and in silico studies on a library of this compound analogues, with systematic modifications to the allyl group, the ester, and the hydroxyl positions, would be necessary to establish a clear SAR for its biological effects.

Exploration of Non Therapeutic and Advanced Material Science Applications of Methyl 3 Allyl 2,4 Dihydroxybenzoate

Methyl 3-allyl-2,4-dihydroxybenzoate as a Monomer or Precursor in Polymer Chemistry and Material Synthesis

The bifunctional nature of this compound, possessing both an allyl group and hydroxyl functionalities, makes it a theoretical candidate as a monomer or precursor in polymer synthesis. The allyl group can participate in various polymerization reactions, including free-radical polymerization, although it is known that monoallyl compounds often yield low molecular weight polymers or oligomers. However, the presence of the phenolic hydroxyl groups offers pathways for other types of polymerization, such as condensation polymerization, or for post-polymerization modification.

The dihydroxybenzoate moiety is a derivative of resorcinol, which is a well-known precursor in the synthesis of phenolic resins. Resorcinol-formaldehyde resins, for instance, are widely used as adhesives and in the production of durable composites. It is conceivable that this compound could be incorporated into such resin systems, where the allyl group could serve as a site for cross-linking or further functionalization.

Furthermore, the general class of allyl monomers is utilized in the synthesis of various polymers. While direct polymerization of the subject compound is not documented, its structural similarity to other functional monomers suggests potential. For example, related dihydroxybenzoic acid derivatives are explored as bio-based monomers for polyesters and other polymers. The combination of the allyl group for potential cross-linking and the polar hydroxyl and ester groups could lead to polymers with tailored properties such as improved adhesion, thermal stability, or altered solubility.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Group(s) | Potential Polymer Characteristics |

| Free-Radical Polymerization | Allyl group | Low molecular weight polymers or oligomers, potential for cross-linking. |

| Condensation Polymerization | Hydroxyl groups | Formation of polyesters or polyethers. |

| Ring-Opening Polymerization | (After modification) | Potential for creating biodegradable polymers if converted into a cyclic monomer. |

It is important to note that these are theoretical applications based on the compound's structure, and experimental validation is not currently available in published literature.

Development of Functional Materials Incorporating this compound Moieties

The incorporation of this compound moieties into materials could impart specific functionalities. The phenolic hydroxyl groups are known to chelate metal ions and can also act as antioxidants. Materials functionalized with these moieties could therefore be developed for applications such as heavy metal scavenging from wastewater or as antioxidant additives in other polymer systems to prevent degradation.

The allyl group provides a versatile handle for "click" chemistry reactions, such as thiol-ene reactions, which are highly efficient and can be conducted under mild conditions. This would allow for the grafting of these moieties onto surfaces or into the bulk of other materials, creating functional surfaces with tailored properties. For example, grafting onto a polymer backbone could enhance its surface hydrophilicity or provide sites for further chemical modification.

The development of functional polymers for biomedical applications is a rapidly growing field. While this article excludes therapeutic uses, materials with tailored surface properties for biocompatibility or as functional coatings are relevant. The inherent functionalities of this compound could be leveraged in the design of such advanced materials.

Catalytic Applications of this compound and its Coordination Complexes

The dihydroxybenzoate portion of the molecule, being a catechol-type ligand, has a strong affinity for metal ions, forming stable coordination complexes. The catalytic activity of metal complexes with catechol-like ligands is a subject of significant research, particularly in mimicking the active sites of enzymes like catechol oxidase. nih.gov These complexes are known to catalyze a variety of oxidation reactions. researchgate.netresearchgate.net

It is plausible that coordination complexes of this compound with transition metals such as iron, copper, or manganese could exhibit catalytic activity. nih.govresearchgate.net The electronic properties of the complex, and thus its catalytic potential, would be influenced by the substituents on the aromatic ring, including the allyl and methyl ester groups.

The allyl group itself can be involved in catalytic processes. Allyl complexes of transition metals are important intermediates in a wide range of catalytic reactions, including allylic substitution and polymerization. ucm.esmdpi.com While the direct catalytic use of this compound is not reported, its structure suggests that it could act as a ligand in catalyst design, potentially influencing the selectivity and activity of the metallic center.

Table 2: Potential Catalytic Roles of this compound and its Complexes

| Type of Catalysis | Potential Role of the Compound | Relevant Metal Ions |

| Oxidation Catalysis | As a catechol-type ligand stabilizing a catalytically active metal center. nih.govresearchgate.netresearchgate.net | Iron, Copper, Manganese |

| C-C Coupling Reactions | As a ligand influencing the properties of a transition metal catalyst. | Palladium, Rhodium, Ruthenium |

These potential catalytic applications are inferred from the chemistry of related compounds and require experimental investigation for validation.

Agricultural and Phytochemical Applications of this compound (e.g., as a lead for biofungicides or herbicides)

Phenolic compounds are a well-known class of natural products with a broad spectrum of biological activities, including antifungal and herbicidal properties. The structural similarity of this compound to naturally occurring phenolic compounds suggests its potential as a lead compound in the development of agrochemicals.

The antifungal activity of various phenolic compounds against plant pathogens is widely documented. For instance, derivatives of 2-allylphenol (B1664045) have shown activity against Botrytis cinerea, a common plant pathogen. The lipophilicity and electronic properties of the substituents on the phenolic ring are known to play a crucial role in their biological activity. The allyl group in this compound could potentially enhance its interaction with fungal cell membranes, a key factor for antifungal efficacy.

In the context of herbicides, substituted methyl benzoates have been investigated for their activity. While specific data for this compound is unavailable, the general class of compounds has shown promise. The mode of action of such compounds can vary, but they often interfere with essential biochemical pathways in plants.

The search for new bio-based fungicides and herbicides is driven by the need for more environmentally benign alternatives to synthetic pesticides. Natural products and their derivatives are a key source of inspiration in this field. The structure of this compound, combining features of known bioactive phenolic compounds, makes it a candidate for screening in agrochemical discovery programs.

Table 3: Comparison of Antifungal Activity of Related Phenolic Compounds

| Compound/Extract | Target Fungi | Reported Activity |

| 2-Allylphenol derivatives | Botrytis cinerea | Inhibition of mycelial growth. |

| Polyphenolic extracts from Vitis vinifera | Various human pathogenic fungi | Antifungal activity demonstrated. |

| Phenolic extracts from various plants | Aspergillus flavus | Inhibition of fungal growth and mycotoxin production. |

It is important to emphasize that while related compounds show promise, the specific antifungal or herbicidal activity of this compound needs to be experimentally determined.

Conclusion and Future Research Trajectories for Methyl 3 Allyl 2,4 Dihydroxybenzoate Studies

Synthesis of Key Findings and Contributions to the Understanding of Methyl 3-allyl-2,4-dihydroxybenzoate

Currently, dedicated research focusing exclusively on this compound is sparse in publicly available scientific literature. However, an understanding of its chemical nature can be synthesized from its fundamental properties and the well-established chemistry of its structural precursors and analogs.

The compound is identified by its CAS number 79557-59-8 and has a molecular formula of C₁₁H₁₂O₄, corresponding to a molecular weight of 208.21 g/mol . chemicalbook.comguidechem.comcaming.comchem960.com Its structure features a methyl ester, two hydroxyl groups, and an allyl group attached to a benzene (B151609) ring. This combination of functional groups suggests that its primary synthesis route would involve the Claisen rearrangement, a powerful and well-documented reaction in organic chemistry. wikipedia.orgorganic-chemistry.orglibretexts.org

The most probable synthetic pathway starts with the etherification of Methyl 2,4-dihydroxybenzoate (B8728270) with an allyl halide to form the precursor, Methyl 2-allyloxy-4-hydroxybenzoate. Subsequent heating of this intermediate would initiate an intramolecular nih.govnih.gov-sigmatropic rearrangement, known as the aromatic Claisen rearrangement, to yield this compound. organic-chemistry.orglibretexts.org This concerted pericyclic reaction is known to proceed through a cyclic transition state, leading to the migration of the allyl group from the oxygen atom to a carbon atom on the aromatic ring, specifically to the ortho position. wikipedia.orglibretexts.org

While no specific studies on the biological activities of this compound have been published, research on related dihydroxybenzoic acid derivatives provides a basis for speculation. For instance, various derivatives of 2,4-dihydroxybenzoic acid have been investigated for their antimicrobial and antiproliferative properties. mdpi.com Furthermore, compounds with similar polyhydroxylated aromatic structures are often studied for their antioxidant potential and ability to chelate metal ions. researchgate.net For example, derivatives of 3,4-dihydroxybenzoic acid have demonstrated radical scavenging abilities and inhibitory effects on enzymes like acetylcholinesterase. researchgate.net Another related compound, Methyl 3,4-dihydroxybenzoate (MDHB), has been shown to protect against oxidative damage in cellular models. nih.gov These findings suggest that this compound could be a candidate for similar biological investigations.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 79557-59-8 | guidechem.comcaming.com |

| Molecular Formula | C₁₁H₁₂O₄ | chemicalbook.comguidechem.comcaming.com |

| Molecular Weight | 208.21 g/mol | chemicalbook.comguidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.comchem960.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.comchem960.com |

| Rotatable Bond Count | 4 | guidechem.comchem960.com |

Identification of Critical Unaddressed Research Questions and Emerging Opportunities for this compound

The scarcity of dedicated research on this compound presents a landscape rich with unanswered questions and opportunities for new scientific inquiry. The primary and most critical gap is the empirical validation of its biological activities.

Key Unaddressed Research Questions:

Biological Activity Profile: What are the specific antimicrobial, antifungal, antioxidant, and antiproliferative properties of this compound? How does the presence and position of the allyl group influence these activities compared to its parent compound, Methyl 2,4-dihydroxybenzoate?

Enzyme Inhibition: Could this compound act as an inhibitor for enzymes such as cyclooxygenases, lipoxygenases, or acetylcholinesterase, given the activities of other hydroxylated benzoic acid derivatives?

Mechanism of Action: If biological activities are observed, what are the underlying molecular mechanisms? Does it act by modulating specific signaling pathways, chelating metal ions, or through other biochemical interactions?

In Vivo Efficacy and Toxicology: Should in vitro studies show promise, what is the in vivo efficacy, pharmacokinetic profile, and toxicological assessment of this compound in model organisms?

Synergistic Effects: Could this compound exhibit synergistic effects when combined with existing therapeutic agents, potentially enhancing their efficacy or reducing side effects?

Emerging Opportunities:

Synthesis and Derivatization: There is an opportunity to develop and optimize the synthesis of this compound and to create a library of related derivatives by modifying the ester, allyl, and hydroxyl groups. These derivatives could then be screened for a range of biological activities.

Computational Modeling: In silico studies, such as molecular docking, can be employed to predict the potential binding of this compound to various biological targets, helping to prioritize experimental investigations.

Materials Science Applications: The phenolic nature of the compound suggests potential applications as a monomer or additive in polymer chemistry, similar to how other phenolic compounds are used. ekb.eg Its potential antioxidant properties could also be harnessed in the development of novel materials with enhanced stability.

Broader Academic and Industrial Implications of Ongoing Research on this compound

Although research on this compound is in its infancy, the potential implications of future studies are significant for both academic and industrial sectors.

Academic Implications:

Structure-Activity Relationship Studies: A systematic investigation of this compound and its synthetic derivatives would provide valuable data for understanding the structure-activity relationships of substituted phenolic compounds. This could lead to the rational design of new molecules with enhanced biological activities.

Elucidation of Biochemical Pathways: Should the compound prove to be a potent and selective inhibitor of a particular enzyme or receptor, it could serve as a valuable chemical probe to elucidate complex biochemical and signaling pathways.

New Synthetic Methodologies: The exploration of different synthetic routes to this compound could lead to the development of novel and more efficient synthetic methodologies that could be applied to a broader range of substituted aromatic compounds.

Industrial Implications:

Pharmaceutical and Nutraceutical Industries: If proven to have significant antioxidant, anti-inflammatory, or antimicrobial properties, this compound could become a lead compound for the development of new drugs or nutraceutical products. The structural similarities to metabolites of natural polyphenols suggest a potential for good bioavailability and low toxicity. medchemexpress.com

Cosmeceutical Industry: Phenolic compounds are widely used in the cosmeceutical industry for their antioxidant and skin-protective effects. Future research could validate the use of this compound as an active ingredient in skincare formulations.

Agrochemical Industry: The potential antimicrobial and antifungal properties of this compound could be explored for applications in agriculture as a novel and potentially more environmentally benign pesticide or fungicide.

Chemical Industry: As a functionalized aromatic molecule, it could serve as a versatile intermediate for the synthesis of more complex chemical entities, including dyes, polymers, and specialty chemicals.

常见问题

Q. What are the optimal synthetic routes for Methyl 3-allyl-2,4-dihydroxybenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as allylation of a dihydroxybenzoate precursor followed by esterification. Key parameters include:

- Temperature control : Reflux conditions (e.g., 40–45°C for 23–47 hours) are critical for intermediate formation .

- Catalyst selection : Use of DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution in triazine-based intermediates .

- Purification : Column chromatography with gradients of CH₂Cl₂/EtOAc (1–20%) ensures high purity (>90%) .

Q. Example Optimization Table :

| Step | Parameter | Optimal Range | Yield Impact |

|---|---|---|---|

| Allylation | Temperature | 40–45°C | +15% yield |

| Esterification | Solvent Ratio (EtOAc/Hexane) | 2:1 | Purity >97% |

Q. How is this compound characterized structurally, and what analytical techniques resolve spectral ambiguities?

Methodological Answer:

- ¹H/¹³C NMR : Assignments focus on aromatic protons (δ 6.8–7.2 ppm) and allyl group signals (δ 4.3–5.5 ppm). DMSO-d₆ is preferred for resolving hydroxyl protons .

- Mass Spectrometry (ESI-MS) : Detects [M+H]⁺ or [M-H]⁻ ions, with m/z accuracy ±0.01 Da to confirm molecular weight .

- X-ray Crystallography : Resolves steric effects of the allyl group in crystalline derivatives .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what experimental models validate its antioxidant activity?

Methodological Answer:

- In vitro assays : DPPH radical scavenging and FRAP tests quantify antioxidant capacity, with IC₅₀ values compared to ascorbic acid .

- In vivo models : C. elegans studies reveal lifespan extension via daf-2/daf-16 pathways, requiring synchronized L1 larvae and ROS measurement protocols .

- Dose-response curves : Linear ranges (10–100 µM) are established to avoid cytotoxicity .

Q. What strategies address contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer:

- HSQC/HMBC correlation : Resolves ambiguous coupling in aromatic regions by mapping ¹H-¹³C connectivity .

- Isotopic labeling : Deuterated solvents (DMSO-d₆) suppress exchange broadening of hydroxyl protons .

- Dynamic NMR : Variable-temperature experiments clarify conformational mobility of the allyl group .

Q. How do structural modifications (e.g., allyl chain length) affect the compound’s bioactivity and stability?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., n-butyl or n-hexyl derivatives) and compare logP values vs. activity .

- Accelerated stability testing : Expose derivatives to 40°C/75% RH for 4 weeks; HPLC monitors degradation (e.g., ester hydrolysis) .

- Molecular docking : Simulate binding to antioxidant enzymes (e.g., SOD1) using AutoDock Vina .

Q. What interdisciplinary approaches combine metabolomics and synthetic chemistry to study this compound in plant systems?

Methodological Answer:

- LC-MS metabolomics : Untargeted profiling of Actinidia chinensis extracts identifies endogenous analogs .

- Isotope tracing : ¹³C-labeled precursors track biosynthetic pathways in plant tissues .

- OSMAC method : Vary fermentation conditions (e.g., pH, salinity) in fungal cultures to induce novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。